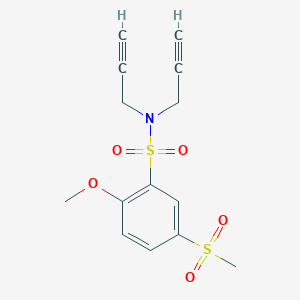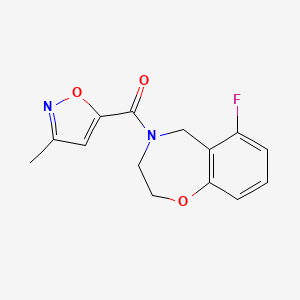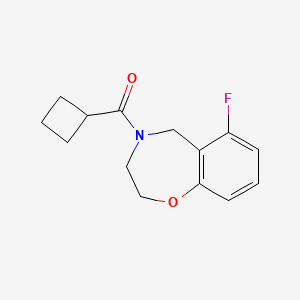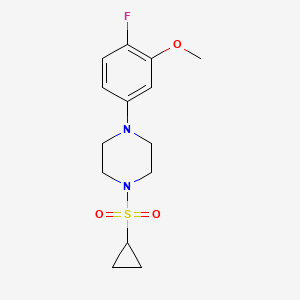
2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide, also known as MMB, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the sulfonamide family, which is known for its diverse range of biological activities. In recent years, MMB has gained attention due to its unique chemical structure and potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide involves the inhibition of specific proteins involved in cell signaling pathways. 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide has been shown to target proteins such as AKT and mTOR, which are involved in cell proliferation and survival. By inhibiting these proteins, 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide can induce cell death in cancer cells and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, by activating specific enzymes involved in this process. In neurodegenerative diseases, 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to disease progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide in lab experiments is its unique chemical structure, which allows it to target specific proteins involved in disease pathways. Additionally, 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide has been shown to have low toxicity in normal cells, making it a promising candidate for drug development. However, one limitation of using 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide in lab experiments is its limited solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide. One direction is to further investigate its potential applications in cancer research, particularly in combination with other chemotherapy drugs. Another direction is to study its potential use in treating other neurodegenerative diseases, such as Huntington's disease. Additionally, further research is needed to optimize the synthesis method of 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide and improve its solubility for in vivo use.
Métodos De Síntesis
The synthesis of 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide involves the reaction of 2-methoxy-5-methylsulfonylbenzenesulfonyl chloride with propargylamine. The reaction is carried out under controlled conditions, and the final product is purified using chromatography techniques. This synthesis method has been optimized to produce high yields of pure 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide, which is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide has been studied for its potential applications in various research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. In neuroscience, 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In drug discovery, 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-5-9-15(10-6-2)22(18,19)14-11-12(21(4,16)17)7-8-13(14)20-3/h1-2,7-8,11H,9-10H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPDHJHNXALYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)N(CC#C)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyethyl)-N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B6626666.png)



![8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile](/img/structure/B6626689.png)
![6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B6626695.png)
![N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide](/img/structure/B6626696.png)
![5-(5-chloro-2-methoxyphenyl)-3-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6626703.png)
![8-Chloro-6-methyl-4-[(2-morpholin-4-yl-2-oxoethyl)amino]quinoline-3-carbonitrile](/img/structure/B6626710.png)

![2-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626752.png)
![4-[1-(2-Tert-butylsulfanylethyl)piperidin-4-yl]oxypyridine-2-carboxamide](/img/structure/B6626757.png)
![3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one](/img/structure/B6626764.png)
![methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]furan-3-carboxylate](/img/structure/B6626776.png)